Sweetness Potency Differences
Mogroside VI exhibits a relative sweetness of 125 times that of sucrose, placing it at the lower end of the sweet mogroside spectrum. In the same comparative study, Mogroside V registered 378×, Siamenoside I 465×, Mogroside IV 300×, Mogroside III 195×, and 11-oxo-Mogroside V 68× [1]. This quantitative ranking—confirmed by sensory panel evaluation—establishes Mogroside VI as a moderate-intensity sweetener among its structural analogs, offering a distinct sweetness level that may be advantageous when formulators seek to avoid the intense, lingering sweetness associated with higher-potency mogrosides such as Siamenoside I [1].
| Evidence Dimension | Relative sweetness vs. sucrose (sensory panel) |
|---|---|
| Target Compound Data | Mogroside VI: 125× sucrose |
| Comparator Or Baseline | Mogroside V: 378×; Siamenoside I: 465×; Mogroside IV: 300×; Mogroside III: 195×; 11-oxo-Mogroside V: 68× |
| Quantified Difference | Mogroside VI is 3.0-fold less sweet than Mogroside V and 3.7-fold less sweet than Siamenoside I |
| Conditions | Taste panel evaluation; sucrose reference standard; purified mogroside compounds [1] |
Why This Matters
Procurement of pure Mogroside VI rather than a mixed mogroside extract allows precise control over sweetness intensity in product formulation, avoiding the ≥3-fold potency difference that would occur if Mogroside V were substituted.
- [1] Chiu, C.-H., Wang, R., Zhuang, S., Lin, P.-Y., Lo, Y.-C., & Lu, T.-J. (2020). Biotransformation of mogrosides from Siraitia grosvenorii by Ganoderma lucidum mycelium and the purification of mogroside III E by macroporous resins. Journal of Food and Drug Analysis, 28(1), 74–83. DOI: 10.1016/j.jfda.2019.05.001 View Source
